5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including compounds related to 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, typically involves a multi-step process. One common approach starts with the synthesis of key intermediates, such as thiadiazole or oxadiazole analogs, followed by thioetherification reactions with organic halides. These intermediates can then undergo further reactions, such as hydrogen peroxide oxidation, to yield the desired oxadiazole compounds. These synthesis methods emphasize the versatility and reactivity of the oxadiazole core when combined with various substituents, including chlorophenyl groups (Chen et al., 2007).
Molecular Structure Analysis
Molecular structure analyses of oxadiazole derivatives, including X-ray crystallographic studies, have provided detailed insights into their geometric configurations, intermolecular interactions, and overall molecular stability. These studies highlight the planarity of the oxadiazole ring and its potential for engaging in various non-covalent interactions, which can influence the compound's physical properties and reactivity (Naganagowda et al., 2011).
Chemical Reactions and Properties
Oxadiazole compounds, including 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, participate in a range of chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitutions, redox reactions, and interactions with various reagents, leading to the formation of a wide array of derivatives. These chemical properties are pivotal in the exploration of oxadiazoles in different chemical and pharmaceutical applications (Shehzadi et al., 2018).
Physical Properties Analysis
The physical properties of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and related compounds, such as solubility, melting point, and stability, are influenced by their molecular structures. For instance, the presence of the chlorophenyl group and the thiol functionality can affect the compound's polarity, solubility in various solvents, and thermal stability. These properties are crucial for determining the compound's suitability in different applications and for its handling and storage (Al-Wahaibi et al., 2023).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives are marked by their reactivity towards various chemical agents, their ability to form stable derivatives through reactions at the thiol group, and their potential as intermediates in the synthesis of more complex molecules. The electron-withdrawing nature of the oxadiazole ring and the electron-donating effects of the thiol group and the chlorophenyl substituent play significant roles in determining the compound's reactivity pattern (Shehzadi et al., 2018).
Scientific Research Applications
Specific Scientific Field
This compound has been studied in the field of Pharmaceutical Sciences , specifically in the development of antiviral drugs .
Summary of the Application
“5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” has been synthesized and tested for its antiviral activity. It has been found to possess certain anti-tobacco mosaic virus activity .
Methods of Application or Experimental Procedures
The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford “5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol”. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Results or Outcomes
The bioassay tests showed that the synthesized compounds possessed certain anti-tobacco mosaic virus activity. Specifically, compounds 7b and 7i showed this activity .
Antifungal and Herbicidal Properties
Specific Scientific Field
This compound has potential applications in the field of Agriculture and Pharmaceutical Sciences , specifically in the development of antifungal and herbicidal drugs .
Summary of the Application
Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Results or Outcomes
While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential antifungal and herbicidal properties .
Anti-inflammatory Activity
Specific Scientific Field
Antifungal and Herbicidal Properties
Specific Scientific Field
This compound has potential applications in the field of Agriculture and Pharmaceutical Sciences , specifically in the development of antifungal and herbicidal drugs .
Summary of the Application
Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Results or Outcomes
While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential antifungal and herbicidal properties .
Anti-inflammatory Activity
Specific Scientific Field
This compound has potential applications in the field of Pharmaceutical Sciences , specifically in the development of anti-inflammatory drugs .
Summary of the Application
Indole derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess anti-inflammatory activity .
Results or Outcomes
While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential anti-inflammatory activity .
Safety And Hazards
properties
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFWSGAENICYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942483 | |
Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
23766-28-1, 203268-67-1 | |
Record name | 2-Mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23766-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.